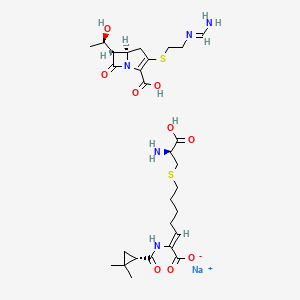
Imipenemandcilastatinsodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imipenem and cilastatin sodium is a combination of two active ingredients: imipenem, a broad-spectrum beta-lactam antibiotic, and cilastatin sodium, a renal dehydropeptidase inhibitor. This combination is used to treat a variety of serious bacterial infections, including those caused by multidrug-resistant organisms . Imipenem works by inhibiting bacterial cell wall synthesis, while cilastatin sodium prevents the degradation of imipenem in the kidneys, thereby enhancing its efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of imipenem involves several steps, starting from the synthesis of thienamycin, a naturally occurring antibiotic. Thienamycin is then chemically modified to produce imipenem . Cilastatin sodium is synthesized through a series of chemical reactions involving the formation of a specific enzyme inhibitor .
Industrial Production Methods: Industrial production of imipenem and cilastatin sodium involves aseptic mixing of the two components, followed by sterilization and packaging. The process includes the use of sodium bicarbonate as a solubilizing agent and pH adjuster . The final product is a sterile powder that is reconstituted with a suitable solvent before administration .
Chemical Reactions Analysis
Types of Reactions: Imipenem and cilastatin sodium undergo various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for the compound’s stability and efficacy.
Common Reagents and Conditions: Common reagents used in the reactions involving imipenem and cilastatin sodium include sodium bicarbonate, saline, and pH buffers . The reactions are typically carried out under controlled conditions to ensure the stability of the compound .
Major Products Formed: The major products formed from the reactions of imipenem and cilastatin sodium include various degradation products that are monitored to ensure the quality and stability of the final product .
Scientific Research Applications
Imipenem and cilastatin sodium have a wide range of scientific research applications. In chemistry, they are used to study the mechanisms of beta-lactam antibiotics and enzyme inhibitors . In biology, they are used to investigate bacterial resistance mechanisms and the effects of antibiotics on bacterial cell walls . In medicine, they are used to treat serious bacterial infections, including those caused by multidrug-resistant organisms . In industry, they are used in the development of new antibiotics and enzyme inhibitors .
Mechanism of Action
Imipenem exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs) in bacterial cell walls, inhibiting the final transpeptidation step of peptidoglycan synthesis, which is crucial for cell wall biosynthesis . Cilastatin sodium inhibits renal dehydropeptidase, an enzyme that metabolizes and inactivates imipenem, thereby increasing the concentration of active imipenem in the body .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to imipenem and cilastatin sodium include meropenem, ertapenem, and doripenem . These compounds are also beta-lactam antibiotics with broad-spectrum activity against gram-positive and gram-negative bacteria .
Uniqueness: Imipenem and cilastatin sodium are unique due to their combination of a beta-lactam antibiotic with a renal dehydropeptidase inhibitor. This combination enhances the efficacy of imipenem by preventing its degradation in the kidneys, making it more effective against a wide range of bacterial infections .
Properties
Molecular Formula |
C28H42N5NaO9S2 |
|---|---|
Molecular Weight |
679.8 g/mol |
IUPAC Name |
sodium;(Z)-7-[(2S)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoate;(5R,6S)-3-[2-(aminomethylideneamino)ethylsulfanyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H26N2O5S.C12H17N3O4S.Na/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21;1-6(16)9-7-4-8(20-3-2-14-5-13)10(12(18)19)15(7)11(9)17;/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23);5-7,9,16H,2-4H2,1H3,(H2,13,14)(H,18,19);/q;;+1/p-1/b12-6-;;/t10-,11-;6-,7-,9-;/m11./s1 |
InChI Key |
VEVHCKVFLWYWCN-MYZPLXEGSA-M |
Isomeric SMILES |
C[C@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O.CC1(C[C@@H]1C(=O)N/C(=C\CCCCSC[C@H](C(=O)O)N)/C(=O)[O-])C.[Na+] |
Canonical SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O.CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)[O-])C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


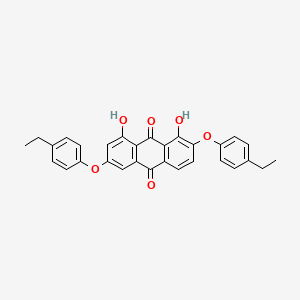
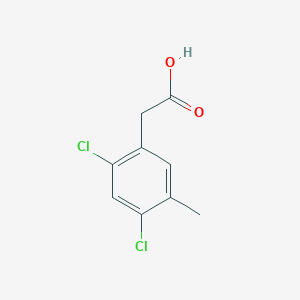
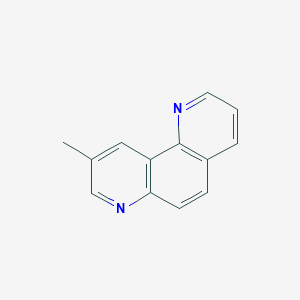
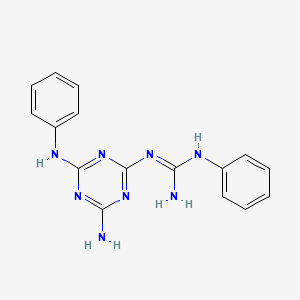
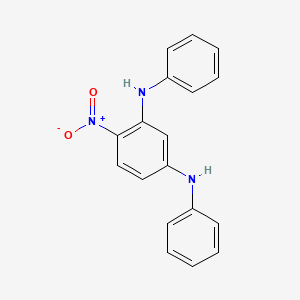
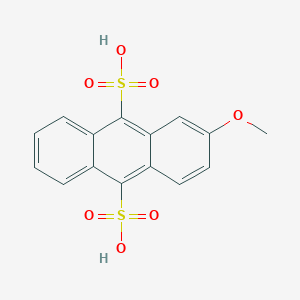
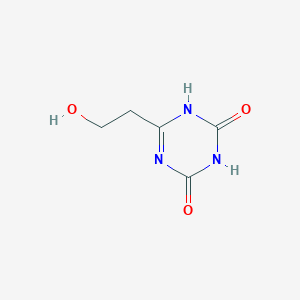
![Dodecanamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-,ammoniumsalt](/img/structure/B13142479.png)
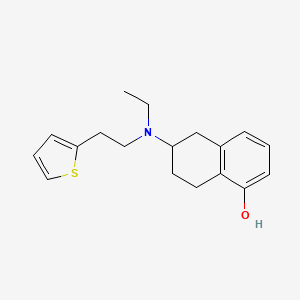

![N-(3-Fluorobenzyl)-5-methoxybenzo[b]thiophene-2-carboxamide](/img/structure/B13142495.png)
![(3,3'-Difluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylsilane)](/img/structure/B13142496.png)
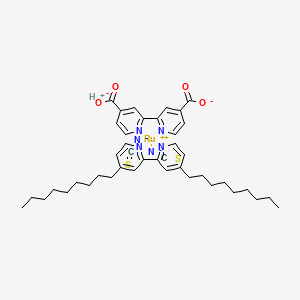
![2-[(2Z)-2-[[20-[(E)-[1-(dicyanomethylidene)-5-methyl-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-5-methyl-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13142526.png)
